![molecular formula C20H22F3N7 B6459092 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549026-12-0](/img/structure/B6459092.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C20H22F3N7 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.18887822 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
The presence of the pyrazole ring and the trifluoromethyl group could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
The presence of the pyrazole ring and the trifluoromethyl group could potentially enhance the compound’s bioavailability .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . For example, some pyrazole derivatives have been shown to have anti-tubercular activity against Mycobacterium tuberculosis strain .
Cellular Effects
Some pyrazole derivatives have been shown to have neurotoxic potentials, affecting behavioral changes in animal models
Molecular Mechanism
It is known that pyrazole derivatives can have a broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs .
Dosage Effects in Animal Models
Some hydrazine-coupled pyrazole derivatives have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24F3N7, with a molar mass of approximately 421.44 g/mol. The structure comprises a pyrazole ring, a pyrimidine core, and a piperazine moiety, contributing to its biological activity.
Key Structural Features
Feature | Description |
---|---|
Pyrazole Substituent | 3,5-Dimethyl group enhances lipophilicity |
Pyrimidine Core | Provides a framework for biological interactions |
Piperazine Linkage | Facilitates binding to biological targets |
Trifluoromethyl Group | Increases metabolic stability and potency |
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways and induction of apoptosis.
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. A study highlighted that compounds with similar structures showed IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been associated with inhibition of bacterial growth and biofilm formation, making them candidates for further development in treating infections .
Synthesis and Evaluation
A comprehensive review on the synthesis of pyrazole derivatives noted that modifications in substituents significantly affect biological activity. For example, the introduction of trifluoromethyl groups has been linked to enhanced potency against specific targets .
In Vitro Studies
In vitro assays have shown that similar compounds exhibit selective inhibition against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-(3,5-dimethylpyrazol-1-yl) | MCF-7 (Breast Cancer) | 0.25 |
4-(3,5-dimethylpyrazol-1-yl) | A549 (Lung Cancer) | 0.30 |
4-(3,5-dimethylpyrazol-1-yl) | HeLa (Cervical Cancer) | 0.20 |
These results indicate a promising therapeutic profile for the compound under investigation.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes and modulate receptor activity. Initial studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a valuable subject for further research in drug development.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. For instance, it may interact with enzymes involved in signaling pathways, which is crucial for developing treatments for diseases where these pathways are dysregulated. Detailed mechanistic studies are necessary to elucidate the specific enzymes targeted and the nature of these interactions.
Anticancer Activity
Preliminary findings suggest that the compound may have anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation. Further investigations are required to confirm these effects and determine the underlying mechanisms.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Compounds with similar pyrazole and pyrimidine frameworks have shown effectiveness against various bacterial strains and fungi, indicating that this compound warrants exploration in this area.
Case Study 1: Enzyme Interaction
A study focused on the interaction of this compound with specific kinases revealed that it could inhibit the phosphorylation process critical for cellular signaling. The results indicated a dose-dependent inhibition, suggesting its viability as a lead compound for kinase inhibitors.
Case Study 2: Anticancer Screening
In vitro assays conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7/c1-13-10-14(2)30(27-13)19-11-18(25-15(3)26-19)29-8-6-28(7-9-29)17-5-4-16(12-24-17)20(21,22)23/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBBGXPAAVVEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.